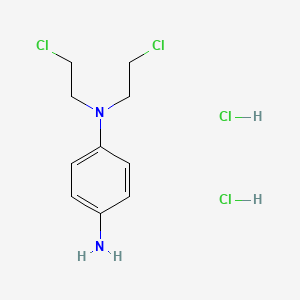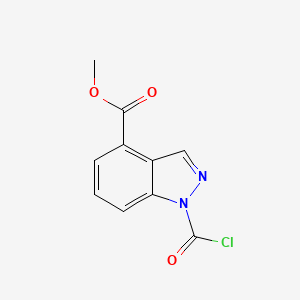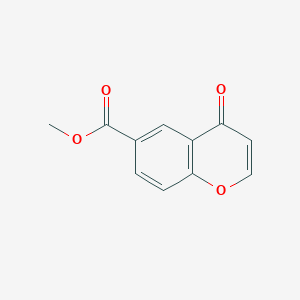
methyl 4-oxo-4H-chromene-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-4H-chromene-6-carboxylate is a chemical compound belonging to the chromene family. Chromenes are a class of organic compounds characterized by a benzopyran structure, which is a fusion of a benzene ring and a pyran ring. This compound is known for its diverse biological activities and is widely used in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4H-chromene-6-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine. The process can be summarized as follows:
Condensation: Salicylaldehyde reacts with ethyl acetoacetate in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromene ring.
Esterification: The final step involves esterification to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-oxo-4H-chromene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-4H-chromene-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl 4-oxo-4H-chromene-6-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate
- Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate
- Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate
Uniqueness
Methyl 4-oxo-4H-chromene-6-carboxylate is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of organic chemistry .
Eigenschaften
Molekularformel |
C11H8O4 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
methyl 4-oxochromene-6-carboxylate |
InChI |
InChI=1S/C11H8O4/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-6H,1H3 |
InChI-Schlüssel |
YAXCTXVORGBPKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)OC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
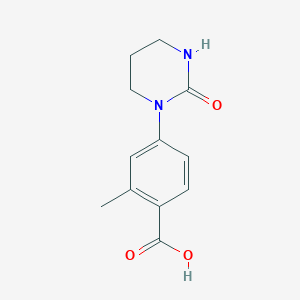

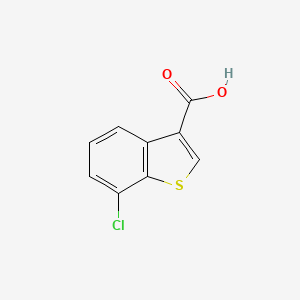
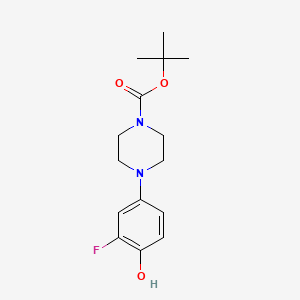

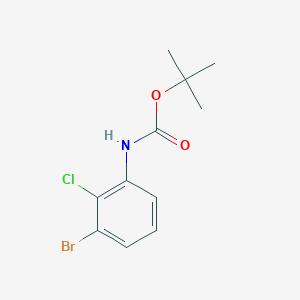
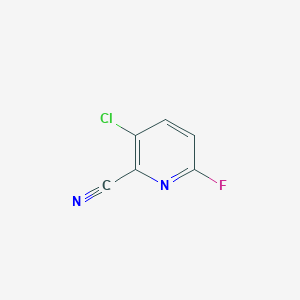

![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)

amine](/img/structure/B13513782.png)
